molecular formula C6H7ClN2O B6237177 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1784520-88-2

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B6237177
CAS RN: 1784520-88-2
M. Wt: 158.6
InChI Key:
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Description

1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CMPE) is a versatile organic compound that has a wide range of applications in science and industry. CMPE is a heterocyclic chemical compound with a five-membered ring structure containing two nitrogen atoms, two carbon atoms, and one chlorine atom. It is a colorless to pale yellow liquid with a molecular weight of 159.56 g/mol. CMPE has a low vapor pressure and is relatively stable in air. It is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one has been used for a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the synthesis of organic materials for use in electronics, and in the synthesis of organic dyes and pigments. It has also been used in the synthesis of organic catalysts and in the synthesis of organic solvents. 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one has also been used in the synthesis of organic polymers for use in biomedical applications.

Mechanism of Action

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is an electrophilic organic compound that can react with nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction between 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one and a nucleophile is catalyzed by a base, such as sodium hydroxide or potassium tert-butoxide. The reaction proceeds through the formation of a carbonium ion intermediate, which then undergoes a nucleophilic substitution reaction with the nucleophile. The product of the reaction is an organic compound containing the 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one moiety.
Biochemical and Physiological Effects
1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one can act as an inhibitor of protein kinases, which are enzymes that are involved in the regulation of cellular processes. 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one has also been shown to inhibit the growth of cancer cells in vitro, and has been shown to inhibit the growth of bacteria in vitro. In vivo studies have shown that 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one can act as an anti-inflammatory agent and can reduce the levels of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a versatile organic compound that can be used in a variety of laboratory experiments. It is relatively stable in air and is soluble in water, ethanol, and other organic solvents. It is also relatively easy to synthesize in the laboratory. However, 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one is an electrophilic compound and can react with nucleophiles, so it must be handled with caution in the laboratory.

Future Directions

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one has a wide range of potential applications in the fields of pharmaceuticals, electronics, and biomedicine. Future research could focus on the development of new synthesis methods and the optimization of existing methods. Additionally, further research could focus on the development of new catalysts and solvents for use in 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one synthesis. Further research could also focus on the development of new materials and products based on 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one, such as organic polymers and organic dyes and pigments. Finally, further research could focus on the development of new pharmaceuticals and other compounds based on 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one.

Synthesis Methods

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one can be synthesized in the laboratory by the reaction of 3-chloro-1-methyl-1H-pyrazole and ethyl chloroacetate. This reaction is conducted in anhydrous acetonitrile at a temperature of 80°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium tert-butoxide. The reaction time is typically two to three hours. The product is then isolated by precipitation with aqueous sodium chloride solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves the reaction of 3-chloro-1-methyl-1H-pyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "3-chloro-1-methyl-1H-pyrazole", "ethyl chloroformate", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-chloro-1-methyl-1H-pyrazole in diethyl ether.", "Step 2: Slowly add ethyl chloroformate to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 1 hour.", "Step 4: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 30 minutes.", "Step 5: Separate the organic layer and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to yield the desired product." ] }

CAS RN

1784520-88-2

Product Name

1-(3-chloro-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Molecular Formula

C6H7ClN2O

Molecular Weight

158.6

Purity

95

Origin of Product

United States

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